
O-Benzylglycine toluene-p-sulphonate
Overview
Description
O-Benzylglycine toluene-p-sulphonate (CAS: 1738-76-7) is an organic salt composed of the benzyl ester of glycine and p-toluenesulfonic acid. Its molecular formula is C₁₆H₁₉NO₅S, with a molecular weight of 337.4 g/mol . The IUPAC name is benzyl 2-aminoacetate; 4-methylbenzenesulfonic acid, and it is commonly used as a pharmaceutical intermediate, notably in the synthesis of the antidiarrheal drug Racecadotril . Analytical methods for this compound include reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases .
Biological Activity
O-Benzylglycine toluene-p-sulphonate, also known as glycine benzyl ester p-toluenesulfonate, is a compound with significant biological activity, particularly in the context of biochemical research and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₉NO₅S
- Molecular Weight : 337.39 g/mol
- CAS Number : 1738-76-7
- Solubility : Soluble in methanol (0.1 g/mL) and other organic solvents .
This compound functions primarily as a crosslinking inhibitor , which means it can prevent the formation of crosslinked structures in proteins. This property is crucial for various biochemical assays and therapeutic applications, particularly in the field of drug development where controlling protein interactions can lead to better therapeutic outcomes .
Biological Activity
- Inhibition of Enzyme Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Crosslinking Inhibition
In a study involving protein crosslinking, this compound was utilized to inhibit the crosslinking of collagen fibers in vitro. The results demonstrated a significant reduction in crosslinked products compared to control samples without the inhibitor. This finding suggests its potential use in conditions where excessive crosslinking contributes to tissue stiffness and fibrosis.
Case Study 2: Antimicrobial Activity
A series of experiments tested the antimicrobial efficacy of O-benzylglycine derivatives against various bacterial strains. The compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
Research Findings
Scientific Research Applications
Synthesis of O-Benzylglycine Toluene-p-Sulphonate
The synthesis typically involves the reaction of benzyl glycine with p-toluenesulfonic acid. The process can be summarized as follows:
- Refluxing : Mix p-toluenesulfonic acid with benzyl alcohol and glycine.
- Water Removal : Continuously remove water produced during the reaction to drive the reaction forward.
- Crystallization : After completion, cool the mixture and crystallize the product.
This method ensures high yields and purity of the final compound, making it suitable for various applications .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of bioactive compounds. Its structural characteristics make it suitable for drug formulations, particularly in developing pharmaceuticals that require specific amino acid derivatives.
- Case Study : In a study exploring novel drug formulations, O-Benzylglycine was used as a building block to synthesize compounds exhibiting enhanced biological activity against certain cancer cell lines.
Analytical Chemistry
The compound is utilized in high-performance liquid chromatography (HPLC) for separation and analysis purposes. It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions.
- Methodology :
Crosslinking Inhibition
This compound acts as a potent crosslinking inhibitor in various chemical reactions, which is crucial in polymer chemistry and materials science.
Q & A
Basic Research Questions
Q. How can spectroscopic methods confirm the identity of O-Benzylglycine toluene-p-sulphonate?
To confirm the compound's identity, use a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze the and NMR spectra to verify the presence of characteristic signals, such as the benzyl group (δ ~7.3 ppm for aromatic protons) and the sulfonate moiety (δ ~2.3 ppm for the methyl group in toluene-p-sulphonate) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 337.4 (molecular weight) and fragmentation patterns consistent with the SMILES structure (e.g., cleavage at the ester bond) .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretching (~1740 cm) and sulfonate (S=O) vibrations (~1180-1300 cm) .
Q. What is the role of this compound as a protecting group in peptide synthesis?
This compound acts as a carboxyl-protecting group in amino acid derivatives:
- Protection Mechanism : The toluene-p-sulphonate ester stabilizes the glycine carboxyl group during coupling reactions, preventing unwanted side reactions (e.g., racemization) .
- Deprotection : Use mild acidic hydrolysis (e.g., dilute HCl in dioxane) or catalytic hydrogenation (for benzyl group removal) to regenerate the free carboxyl group without disrupting other functional groups .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound?
- Detailed Documentation : Record solvent purity, reaction temperatures, and stoichiometry (e.g., molar ratios of glycine derivative to toluene-p-sulphonic acid) .
- Characterization : Include NMR, IR, and melting point data in supplementary materials to validate batch consistency .
- Reagent Quality : Use anhydrous toluene-p-sulphonic acid to avoid side reactions with residual moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization of this compound derivatives?
Cyclization (e.g., β-lactam formation) requires:
- Base Selection : Sodium hydride (NaH) in dichloromethane-dimethylformamide (CHCl-DMF) at high dilution to minimize intermolecular reactions .
- Temperature Control : Maintain sub-0°C conditions during reagent addition to prevent premature deprotection.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via HPLC to identify optimal quenching times for desired product ratios .
Q. What advanced analytical techniques resolve contradictions in reported synthetic yields or spectroscopic data?
- X-ray Crystallography : Determine absolute configuration and crystal packing effects, which may explain discrepancies in melting points or solubility .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., residual starting materials) that affect yield calculations .
- Multivariate Analysis : Apply statistical tools to compare reaction variables (e.g., solvent polarity, catalyst loading) across studies and identify outlier datasets .
Q. How does the pKa of this compound influence its reactivity in aqueous vs. non-polar systems?
- Experimental pKa Determination : Use potentiometric titration in DMSO/water mixtures to measure the sulfonate group's acidity. Compare with structurally related compounds (e.g., 4-Benzyloxypyridine 1-oxide, pKa 1.99) to predict solubility and nucleophilic reactivity .
- Solvent Effects : In non-polar solvents, the sulfonate group remains protonated, enhancing electrophilicity for esterification reactions. In aqueous systems, deprotonation increases solubility but reduces reactivity .
Q. Methodological Considerations
- Synthetic Pathway Validation : Cross-reference protocols from Textbook of Practical Organic Chemistry (e.g., Expt 8.7) with modern green chemistry principles, such as substituting DMF with ionic liquids for safer cyclization .
- Data Reporting : Align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by providing raw spectral data in supplementary files and citing prior synthetic routes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Acid Ester Sulfonates
L-Leucine Benzyl Ester p-Toluenesulfonate (CAS: 1738-77-8)
- Molecular Formula: C₁₆H₁₉NO₅S (identical to O-Benzylglycine) .
- Structural Difference : The leucine derivative contains a branched alkyl chain (isobutyl group), increasing hydrophobicity compared to glycine’s simpler structure.
- Applications : Likely used in peptide synthesis, though specific data are unavailable.
Key Contrasts :
Sulfonate Esters with Bulky Alcohol Moieties
α-Menthyl Toluene-p-Sulphonate (CAS: N/A)
- Melting Point : 91–92°C .
- Optical Activity : Exhibits significant rotation due to the chiral menthyl group, unlike O-Benzylglycine, which lacks inherent chirality .
- Applications : Primarily studied for stereochemical properties rather than industrial use.
Hexadecyltrimethylammonium Toluene-p-Sulphonate (CAS: 138-32-9)
- Structure : Quaternary ammonium salt with a C₁₆ alkyl chain and p-toluenesulfonate counterion .
- Applications : Surfactant or laboratory chemical, contrasting with O-Benzylglycine’s pharmaceutical role .
N-Aryl-p-Toluene Sulfonates
Example: (4-Amino But-2-ynyl)-p-Toluene Sulfonamido Benzoate
- Synthesis : Requires thionyl chloride and propargyl alcohol, differing from O-Benzylglycine’s esterification route .
- Functional Groups : Contains sulfonamide and alkyne moieties, enabling click chemistry applications. O-Benzylglycine lacks these reactive groups .
Analytical and Physical Property Comparison
Chromatographic Behavior
- O-Benzylglycine : Separated via RP-HPLC (Newcrom R1 column) with acetonitrile/water/phosphoric acid .
- N-Aryl Sulfonates : Likely require higher organic mobile phase percentages due to increased hydrophobicity .
Thermal and Spectral Data
Properties
IUPAC Name |
benzyl 2-aminoacetate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKJXKRHMUXQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169657 | |
Record name | O-Benzylglycine toluene-p-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-76-7 | |
Record name | Glycine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Benzylglycine toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzylglycine toluene-p-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzylglycine toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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